molecular formula C8H14ClNO2 B2541891 Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride CAS No. 2059910-47-1

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

Cat. No. B2541891
CAS RN: 2059910-47-1
M. Wt: 191.66
InChI Key: CPJJIPMHNWAJBL-YWHDXUBYSA-N
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Description

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride, also known as JNJ-40411813, is a chemical compound that has garnered significant attention in the scientific research community. This compound is a selective inhibitor of the glycine transporter 1 (GlyT1) and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride selectively inhibits the GlyT1 transporter, which is responsible for the reuptake of glycine from the synapse. By inhibiting GlyT1, Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride increases the concentration of glycine in the synapse, which enhances the function of the NMDA receptor. This mechanism of action has been shown to have potential therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride has been shown to have a range of biochemical and physiological effects, including enhancing the function of the NMDA receptor, reducing glutamate release, and increasing dopamine release in the prefrontal cortex. In animal models, Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride has been shown to have anxiolytic and antidepressant effects, as well as improving cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride for lab experiments include its high selectivity for GlyT1, which reduces the potential for off-target effects, and its ability to enhance the function of the NMDA receptor, which is involved in various neurological processes. However, the limitations of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride include its relatively short half-life and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride, including further optimization of its pharmacokinetic properties, investigation of its potential use in the treatment of various neurological and psychiatric disorders, and exploration of its potential use as a cognitive enhancer. Additionally, the development of new GlyT1 inhibitors with improved pharmacokinetic properties and selectivity may lead to the discovery of novel therapeutic agents for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride involves the reaction of (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid with methyl chloroformate in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt of the desired compound. This synthesis method has been optimized to yield high purity and yield of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride.

Scientific Research Applications

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. In preclinical studies, Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride has been shown to enhance the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6+,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJJIPMHNWAJBL-YWHDXUBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1C[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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